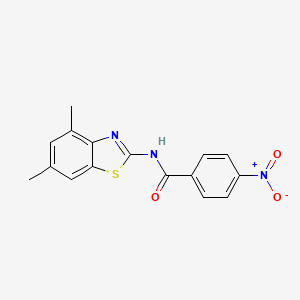

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived amide featuring a 4-nitrobenzoyl group linked via an amide bond to a 4,6-dimethyl-substituted benzothiazole scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The 4-nitrobenzamide group introduces strong electron-withdrawing effects, which may influence reactivity and stability.

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-7-10(2)14-13(8-9)23-16(17-14)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJLVWSUYBUPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-nitrobenzamide core but differ in the amine-derived substituent, leading to distinct physicochemical and spectroscopic properties:

Key Observations :

- Lipophilicity : The 4,6-dimethylbenzothiazole substituent in the target compound likely increases lipophilicity compared to the polar dioxolo group in ’s analogue.

- Electronic Effects : The electron-withdrawing chlorine in ’s compound contrasts with the electron-donating methyl groups in the target, affecting amide bond stability and fragmentation patterns.

Spectroscopic and Analytical Comparisons

Nuclear Magnetic Resonance (NMR)

- Target Compound : Expected downfield shifts for benzothiazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The nitro group deshields adjacent aromatic protons.

- : Aromatic protons in the diphenylethyl group resonate at δ 7.2–7.8 ppm, with distinct splitting patterns due to substituent symmetry .

- : Dioxolo oxygen atoms cause upfield shifts for neighboring protons (δ 6.0–6.5 ppm) .

Mass Spectrometry (MS) Fragmentation

- Target vs. : Both yield a 150 m/z ion (nitrobenzoyl fragment), but the target’s benzothiazole ring may stabilize additional fragments (e.g., m/z 120 via NO• loss) .

- : Chlorine substituent leads to unique ions (e.g., m/z 139 via HCl elimination), absent in methylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.